3'-(Trifluoromethyl)biphenyl-3-carboxylic acid
Overview
Description
3’-(Trifluoromethyl)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H9F3O2. It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which in turn is connected to a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3’-(Trifluoromethyl)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
3’-(Trifluoromethyl)biphenyl-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism by which 3’-(Trifluoromethyl)biphenyl-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, which can influence the electronic environment of the molecule. This can lead to specific interactions with biological targets, affecting pathways involved in cell signaling, metabolism, or other cellular processes .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar structure but with the trifluoromethyl group attached to a single benzene ring.
3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, leading to different chemical properties and reactivity.
Uniqueness: 3’-(Trifluoromethyl)biphenyl-3-carboxylic acid is unique due to the presence of both a biphenyl structure and a trifluoromethyl group, which can confer distinct chemical and physical properties. This combination can enhance its utility in various applications compared to similar compounds .
Biological Activity
3'-(Trifluoromethyl)biphenyl-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, making them suitable candidates for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H9F3O2
- Molecular Weight : 270.22 g/mol
- Structure : The compound features a biphenyl structure with a carboxylic acid group and a trifluoromethyl substituent at the para position.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the trifluoromethyl group enhances its binding affinity to enzymes and receptors, influencing several biochemical pathways.
Target Interactions
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, affecting signal transduction processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study reported that derivatives of similar compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 40 to 100 µg/mL against Gram-positive and Gram-negative bacteria, suggesting that this compound could possess comparable efficacy .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation by inducing apoptosis in specific cell lines. For instance, related compounds have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating a potential for therapeutic application in oncology .
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound against common pathogens such as E. coli and S. aureus. The results indicated significant inhibition zones, suggesting effective bacteriostatic properties similar to standard antibiotics .
Study 2: Anticancer Mechanism
In vitro studies on human leukemia cell lines revealed that treatment with the compound resulted in a marked decrease in cell viability and significant alterations in cellular morphology, indicative of apoptosis. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(18)19/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHDDXZTEVLXTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382234 | |
Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168619-05-4 | |
Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 168619-05-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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